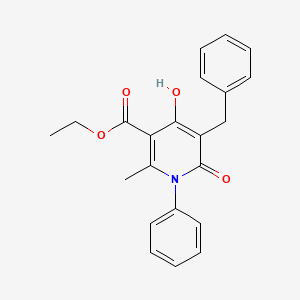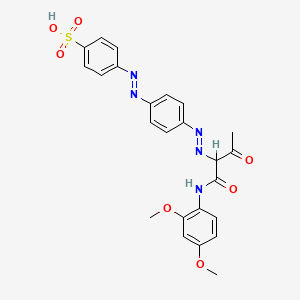
7,8-Dimethylfluoranthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dimethylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C18H14 It is a derivative of fluoranthene, characterized by the presence of two methyl groups at the 7th and 8th positions of the fluoranthene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethylfluoranthene typically involves the cyclization of appropriate precursors under specific conditions. One reported method involves the Rh-catalyzed [(2+2)+2] cycloadditions of 1,8-di(ethynyl)naphthalenes with norbornadiene (NBD) to yield this compound . The reaction conditions include the use of a rhodium catalyst, which facilitates the cycloaddition process, leading to the formation of the desired product in good to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
7,8-Dimethylfluoranthene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of fluoranthenequinones.
Reduction: Formation of dihydrofluoranthenes.
Substitution: Formation of halogenated or nitrated fluoranthene derivatives.
Aplicaciones Científicas De Investigación
7,8-Dimethylfluoranthene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a probe in biochemical assays.
Industry: Utilized in the development of organic materials and as a precursor for the synthesis of more complex aromatic compounds
Mecanismo De Acción
The mechanism of action of 7,8-Dimethylfluoranthene involves its interaction with molecular targets and pathways within biological systems. It can intercalate into DNA, affecting the transcription and replication processes. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Fluoranthene: The parent compound without the methyl groups.
1,2-Dimethylfluoranthene: A similar compound with methyl groups at different positions.
7,8-Dihydroxyfluoranthene: A hydroxylated derivative with different functional groups.
Uniqueness
7,8-Dimethylfluoranthene is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological interactions. This structural variation can lead to differences in physical properties, such as melting point and solubility, as well as distinct biological activities compared to its analogs .
Propiedades
Número CAS |
38048-87-2 |
|---|---|
Fórmula molecular |
C18H14 |
Peso molecular |
230.3 g/mol |
Nombre IUPAC |
7,8-dimethylfluoranthene |
InChI |
InChI=1S/C18H14/c1-11-9-10-15-14-7-3-5-13-6-4-8-16(18(13)14)17(15)12(11)2/h3-10H,1-2H3 |
Clave InChI |
SPKFXXMEJPYVQE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)C3=CC=CC4=C3C2=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




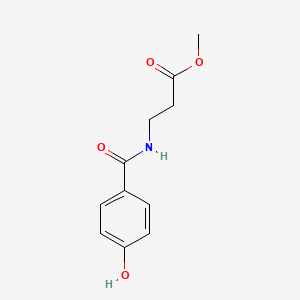
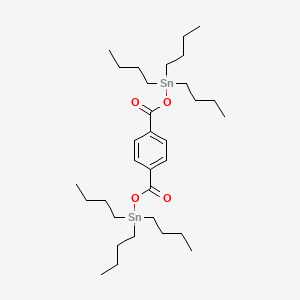
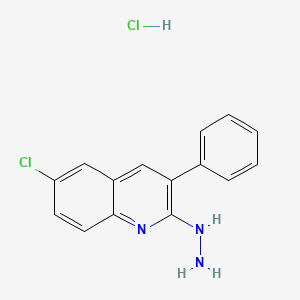
![2,2',2'-(1,3,5-Benzenetriyl)tris[3-methylpyridine]](/img/structure/B13751943.png)
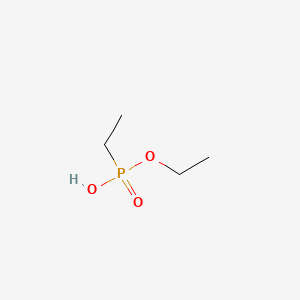

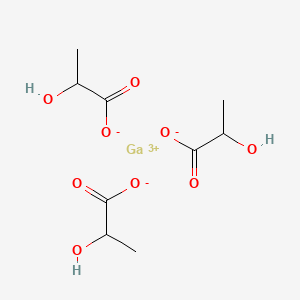
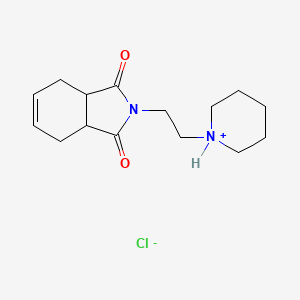
![1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-phenyl-1H-[1,2,3]triazole](/img/structure/B13751972.png)
